Antibacterial Potency: Isothiazolone-Nitroxide Hybrids vs. Methylisothiazolinone (MIT) Against Resistant Staphylococcus aureus
An isothiazolone-nitroxide hybrid (compound 22) demonstrated significantly enhanced antibacterial potency compared to the widely used commercial analog methylisothiazolinone (MIT) against multiple Staphylococcus aureus strains. This head-to-head comparison provides a direct quantitative basis for selecting advanced isothiazolone derivatives over a common industrial standard. [1]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Hybrid 22: MIC = 35 μM against MSSA; MIC = 8.75 μM against VRSA |
| Comparator Or Baseline | Methylisothiazolinone (MIT 1): MIC = 280 μM against MSSA; MIC = 280 μM against VRSA |
| Quantified Difference | 8-fold more potent against MSSA; 32-fold more potent against VRSA |
| Conditions | In vitro broth microdilution assay against methicillin-susceptible S. aureus (MSSA) and vancomycin-resistant S. aureus (VRSA). |
Why This Matters
For applications requiring high potency against antibiotic-resistant pathogens, this data justifies selecting or developing an isothiazolone hybrid over standard MIT, potentially enabling lower use concentrations and reduced formulation cost.
- [1] Tran, M., et al. (2022). Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. QUT ePrints. View Source
